molecular formula C8H12Cl2N2O B2879100 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride CAS No. 2248366-96-1

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride

Cat. No. B2879100
CAS RN: 2248366-96-1
M. Wt: 223.1
InChI Key: KQMRLMAHKAUAOG-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O . It is a white solid and has a molecular weight of 223.1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O.2ClH/c9-7-3-5-11-8-6 (7)2-1-4-10-8;;/h1-2,4,7H,3,5,9H2;2*1H . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a white solid . Its molecular weight is 223.1 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride is a precursor in the synthesis of complex heterocyclic structures. Its utility is showcased in the preparation of 5H-pyrano[2,3-d]pyrimidine scaffolds, critical for medicinal and pharmaceutical applications due to their bioavailability and broad synthetic applications. The use of hybrid catalysts for synthesizing these scaffolds highlights the compound's importance in developing lead molecules for further research and development (Parmar, Vala, & Patel, 2023).

Pharmacological Research In pharmacological contexts, derivatives of pyrazolo[3,4-b]pyridine, closely related to 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride, have been explored for their versatility as kinase inhibitors. These compounds demonstrate significant potential in inhibiting various kinases, a crucial aspect of drug development for treating diseases such as cancer, showcasing the scaffold's adaptability and potential in medicinal chemistry (Wenglowsky, 2013).

Corrosion Inhibition Quinoline derivatives, sharing structural similarities with 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride, have been utilized as anticorrosive materials. Their effectiveness against metallic corrosion, due to the formation of stable chelating complexes with surface metallic atoms, underscores the potential of related compounds in industrial applications, particularly in enhancing the durability of metals (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c9-7-3-5-11-8-6(7)2-1-4-10-8;;/h1-2,4,7H,3,5,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMRLMAHKAUAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride

CAS RN

2248366-96-1
Record name 2H,3H,4H-pyrano[2,3-b]pyridin-4-amine dihydrochloride
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